molecular formula C14H20O2 B159919 2-Adamantyl methacrylate CAS No. 133682-15-2

2-Adamantyl methacrylate

Cat. No. B159919
M. Wt: 220.31 g/mol
InChI Key: DMMOZSFQHREDHM-UHFFFAOYSA-N
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Description

2-Adamantyl methacrylate, also known as 2-Methyl-2-adamantyl methacrylate, is an aliphatic hydrocarbon with a molecular formula of C15H22O2 . It is a monomer that can be used to make polymers . It has been shown to polymerize rapidly and form high molecular weight polymers .


Synthesis Analysis

The synthesis of 2-Adamantyl methacrylate involves various chemical reactions. One method involves the use of four (Meth)acrylate monomers via RAFT polymerization . Another method involves the introduction of the adamantane group into the chain of the methacrylate polymer, which results in improvements in the thermal and mechanical properties .


Molecular Structure Analysis

The molecular structure of 2-Adamantyl methacrylate consists of a methacrylate group attached to an adamantyl group . The adamantyl group is a tricyclic hydrocarbon, which contributes to the unique properties of this compound .


Chemical Reactions Analysis

2-Adamantyl methacrylate has been shown to react with hydroxyl groups to form ester linkages . It also undergoes polymerization reactions to form high molecular weight polymers . The reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

2-Adamantyl methacrylate has a molecular weight of 234.334 Da . It has a density of 1.1±0.1 g/cm3 and a boiling point of 301.3±11.0 °C at 760 mmHg . The compound is also characterized by its high optical transparency in the UV-visible region .

Scientific Research Applications

  • Polymerization Kinetics and Thermal Properties : The radical polymerization of 1-adamantyl methacrylate (a derivative of 2-Adamantyl methacrylate) results in polymers with high glass transition temperatures and increased molecular weight, indicating improved thermal properties and stability compared to other alkyl methacrylates (Matsumoto, Tanaka, & Otsu, 1991).

  • Living Character of Polymerization Systems : Anionic polymerizations of 1-adamantyl methacrylate demonstrate the living character of the polymerization systems, leading to well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions (Ishizone, Tajima, Torimae, & Nakahama, 2002).

  • Applications in 193-nm Resists : Alicyclic methacrylate-based polymers, including those with adamantanes, are crucial for developing new dry and immersion 193-nm resists, valued for their etching resistance and transparency (Nozaki, 2010).

  • Atom Transfer Radical Polymerization (ATRP) : 1-Adamantyl methacrylate can be polymerized using ATRP, allowing for precise control over molecular weight and tacticity. This process is significant for creating polymers with specific thermal and physical properties (Fuchise et al., 2010).

  • Copolymers with High Glass Transition Temperatures : Novel copolymers synthesized from 4-adamantylphenyl methacrylate derivatives exhibit high glass transition temperatures, indicating potential for applications requiring thermal stability (Mathias et al., 2001).

  • Mechanoluminescent Imaging in Polymer Networks : Bis(adamantyl-1,2-dioxetane), a chemiluminescent mechanophore, is utilized to investigate covalent bond scission in polymers under stress, demonstrating the potential of adamantyl derivatives in stress analysis and material testing (Clough, van der Gucht, & Sijbesma, 2017).

  • Nonlinear Optically Active Polymers : Adamantyl methacrylate is used to create nonlinear optically active polymers with high thermal stability, suitable for applications in optoelectronics and photonics (Eckl et al., 1995).

  • High-Value Optical Plastics : Methacrylate polymers derived from adamantane show promise as high-value optical plastics for microelectronics and optoelectronics due to their thermal resistance, transparency, and mechanical properties (Tsai et al., 2017).

  • Supramolecular Block Copolymers : Adamantyl-terminated polymers exhibit multi-responsive behavior and potential for creating supramolecular block copolymers with varied applications (Liu et al., 2009).

Future Directions

The unique properties of 2-Adamantyl methacrylate make it a promising compound for future research and applications. Its high reactivity and ability to form high molecular weight polymers make it a potential starting material for the synthesis of various functional adamantane derivatives . Future research could focus on exploring new methods of synthesis and investigating the potential applications of this compound in various fields.

properties

IUPAC Name

2-adamantyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOZSFQHREDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476350
Record name 2-ADAMANTYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Adamantyl methacrylate

CAS RN

133682-15-2
Record name 2-ADAMANTYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
S Ando, Y Koyama, S Miyata, S Sato… - Polymer …, 2014 - Wiley Online Library
ABA ‐type triblock copolymers derived from 4,4‐(hexafluoroisopropylidene)diphthalic anhydride‐2,3,5,6‐tetramethyl‐1,4‐phenylenediamine and 2‐methyl‐2‐adamantyl methacrylate (2…
Number of citations: 21 onlinelibrary.wiley.com
K Fukushima, S Tanaka, N Matsumoto… - Advances in Resist …, 2008 - spiedigitallibrary.org
… As compared with 2-methyl-2-adamantyl methacrylate which is mostly used in 193nm lithography as acid cleavable monomer, it became clear that our new monomers were effective in …
Number of citations: 4 www.spiedigitallibrary.org
M Marić, J Seok, A Métafiot… - The Canadian Journal of …, 2017 - Wiley Online Library
… The monomers γ-butyrolactone methacrylate (GBLMA), 3-hydroxyl-1-adamantyl methacrylate (HAMA), and 2-methyl-2-adamantyl methacrylate (MAMA) have desirable properties for …
Number of citations: 5 onlinelibrary.wiley.com
K Nozaki, E Yano - Journal of Photopolymer Science and …, 1997 - jstage.jst.go.jp
… (glycidyl methacrylate-co-2-methyl-2adamantyl methacrylate) and CO2 gas. [ 12] All polymers … protected methacrylates and 2-methyl-2-adamantyl methacrylate copolymers have been …
Number of citations: 74 www.jstage.jst.go.jp
J Bai, Z Liu, J Zhang, F Zhong - Colloids and Surfaces A: Physicochemical …, 2019 - Elsevier
Two novel kinds of high transparency films (PAAdEMA and P2AdEMA) derived from isocyanatoethyl methacrylate and 3-amino-1-adamantanol (AAD) or 2-adamantanol were …
Number of citations: 3 www.sciencedirect.com
T Ishizone, R Goseki - Polymer Journal, 2018 - nature.com
… Therefore, since a poly(methacrylic acid) is readily obtained by treating poly(2-alkyl-2-adamantyl methacrylate)s with strong acid, these 2-alkyl-2-adamantyl esters are useful as a …
Number of citations: 18 www.nature.com
Q Lou, MA Kishpaugh, DA Shipp - Journal of Polymer Science …, 2010 - Wiley Online Library
The synthesis of statistical and block copolymers, consisting of monomers often used as resist materials in photolithography, using reversible addition‐fragmentation chain transfer (…
Number of citations: 24 onlinelibrary.wiley.com
M Kanao, A Otake, K Tsuchiya… - Journal of photopolymer …, 2011 - scholar.archive.org
… 2-Methyl-2-adamantyl methacrylate showed high reactivity in ATRP. When the polymerization was carried out at room temperature using CuCl, the obtained polymer showed preferable …
Number of citations: 3 scholar.archive.org
D Briers, I Picard, T Verbiest, A Persoons, C Samyn - Polymer, 2004 - Elsevier
Nonlinear optical (NLO) poly(adamantyl methacrylate-methylvinylurethane)s were prepared by functionalisation of adamantyl methacrylate vinyl isocyanate precursor polymers. A …
Number of citations: 22 www.sciencedirect.com
HS Sohn, SH Cha, WK Lee, DG Kim, HJ Yun… - Macromolecular …, 2011 - Springer
… Three methacrylates with lithographic functionalities including 2-ethyl-2-adamantyl methacrylate (EAdMA), α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1adamantyl …
Number of citations: 27 link.springer.com

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